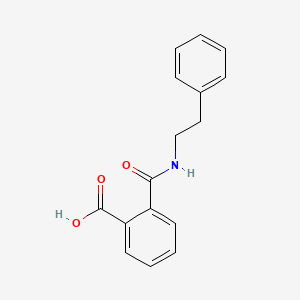

N-Phenethyl-phthalamic acid

CAS No.:

Cat. No.: VC11198093

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO3 |

|---|---|

| Molecular Weight | 269.29 g/mol |

| IUPAC Name | 2-(2-phenylethylcarbamoyl)benzoic acid |

| Standard InChI | InChI=1S/C16H15NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |

| Standard InChI Key | XVQUUVCOFZFTDA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

N-Phenethyl-phthalamic acid is systematically named 2-(2-phenylethylcarbamoyl)benzoic acid under IUPAC nomenclature . The compound’s structure comprises a phthalamic acid backbone (a benzoic acid derivative with an adjacent carboxamide group) modified by a phenethyl substituent on the amide nitrogen. Key identifiers include:

The phenethyl group introduces hydrophobicity, potentially enhancing membrane permeability compared to unsubstituted phthalamic acid () . X-ray crystallography or NMR data are absent in available literature, but computational models predict a planar benzoic acid moiety with the phenethyl chain adopting a staggered conformation .

Synthesis and Manufacturing

Traditional Synthetic Routes

Phthalimide derivatives like N-Phenethyl-phthalamic acid are typically synthesized via condensation reactions between phthalic anhydride and primary amines. For example:

This method, detailed in studies on analogous compounds, often employs polar aprotic solvents (e.g., DMF) and heating to facilitate amide bond formation . The JPSR review highlights that microwave-assisted synthesis can reduce reaction times from hours to minutes while improving yields (e.g., 95% in 4.5 minutes for similar derivatives) .

Purification and Characterization

Crude products are purified via recrystallization from ethanol or methanol. Structural confirmation relies on:

-

FT-IR: Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch).

-

H NMR: Aromatic protons (δ 7.4–8.1 ppm), phenethyl methylene (δ 2.8–3.4 ppm), and carboxylic acid proton (δ 12–13 ppm) .

Physicochemical Properties

Experimental and computed properties of N-Phenethyl-phthalamic acid include:

The compound’s low solubility in aqueous media contrasts with its parent phthalamic acid, which is more polar due to the absence of the phenethyl group .

Biological Activities and Applications

Enzymatic Inhibition

While direct studies on N-Phenethyl-phthalamic acid are scarce, structurally related phthalimides exhibit cholinesterase inhibitory activity. For instance, 4-phthalimidobenzenesulfonamide derivatives show IC values of 1.35 μM against acetylcholinesterase (AChE), suggesting potential neuropharmacological applications . Molecular docking studies reveal that the phthalimide moiety interacts with both the catalytic and peripheral anionic sites of AChE, a mechanism that may extend to N-Phenethyl-phthalamic acid .

Future Research Directions

-

Synthetic Optimization: Explore microwave or ultrasonic methods to enhance yield and purity.

-

Biological Screening: Test AChE/BuChE inhibition, antimicrobial activity, and anticancer potential.

-

Structural Modifications: Investigate substituent effects (e.g., halogenation) on bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume